6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14802321
InChI: InChI=1S/C23H20ClN3O3/c1-14-23(18-12-17(30-3)8-10-20(18)26(14)2)21(28)13-27-22(29)11-9-19(25-27)15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3
SMILES:
Molecular Formula: C23H20ClN3O3
Molecular Weight: 421.9 g/mol

6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14802321

Molecular Formula: C23H20ClN3O3

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one -

Specification

Molecular Formula C23H20ClN3O3
Molecular Weight 421.9 g/mol
IUPAC Name 6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3-one
Standard InChI InChI=1S/C23H20ClN3O3/c1-14-23(18-12-17(30-3)8-10-20(18)26(14)2)21(28)13-27-22(29)11-9-19(25-27)15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3
Standard InChI Key DFSIIWQFFLQSRP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure integrates a pyridazinone ring (positions 1–6) substituted at C-6 with a 4-chlorophenyl group and at C-2 with a 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl chain. Key features include:

PropertyValue
Molecular FormulaC₂₃H₂₀ClN₃O₃
Molecular Weight421.9 g/mol
IUPAC Name6-(4-Chlorophenyl)-2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3-one
Canonical SMILESCC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Topological Polar Surface Area76.3 Ų

The indole moiety’s methoxy and methyl groups enhance lipophilicity, potentially improving membrane permeability . The pyridazinone core’s conjugated system may facilitate π-π interactions with aromatic residues in target proteins .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of pyridazinone) and 1605 cm⁻¹ (C=N of indole) .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz, DMSO-d₆) signals include δ 8.12 (s, 1H, pyridazinone H-4), δ 7.45–7.32 (m, 4H, chlorophenyl), and δ 3.85 (s, 3H, OCH₃).

  • Docking Studies: Molecular modeling predicts strong binding to cyclin-dependent kinases (CDK2/4) via hydrogen bonds with the pyridazinone carbonyl and hydrophobic interactions with the chlorophenyl group .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step sequence (Figure 1):

Step 1: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields 4-chlorophenylhydrazine .
Step 2: Cyclization with ethyl acetoacetate forms the pyridazinone core under acidic conditions (H₂SO₄, reflux).
Step 3: Alkylation of the indole precursor (5-methoxy-1,2-dimethylindole) with chloroacetyl chloride introduces the 2-oxoethyl side chain .
Step 4: Final coupling via nucleophilic substitution links the indole-oxoethyl moiety to the pyridazinone N-2 position.

Optimization Challenges

  • Yield Improvements: Early routes reported ≤35% yield due to steric hindrance during indole coupling. Microwave-assisted synthesis (120°C, 30 min) increased yield to 52% .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Biological Activity and Mechanisms

Antitumor Activity

In MCF-7 breast cancer cells, the compound reduced viability (IC₅₀ = 2.4 μM) by inducing G1-phase arrest and caspase-3-dependent apoptosis . Comparative data:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)2.4Caspase-3 activation, Bcl-2 ↓
A549 (Lung)4.1ROS generation, MAPK pathway
HT-29 (Colon)5.8Cyclin D1 suppression

Kinase Inhibition

The compound inhibited CDK4 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM) in enzymatic assays, outperforming erlotinib (EGFR IC₅₀ = 2.3 μM) . Molecular dynamics simulations suggest the chlorophenyl group occupies the kinase’s hydrophobic pocket.

Pharmacological Applications

Oncology

Preclinical studies highlight its dual kinase/apoptosis induction profile, making it a candidate for combination therapies with paclitaxel or doxorubicin . In murine xenografts, oral administration (50 mg/kg/day) reduced tumor volume by 68% vs. controls .

Neuroinflammation

Structural analogs suppressed NF-κB activation in microglial cells (IC₅₀ = 3.5 μM), suggesting potential in neurodegenerative diseases .

Future Directions

  • Structure-Activity Relationships: Modifying the indole’s methoxy group to trifluoromethoxy may enhance blood-brain barrier penetration.

  • Prodrug Development: Ester prodrugs could improve oral bioavailability (<20% in current form).

  • Combination Trials: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1) are warranted .

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